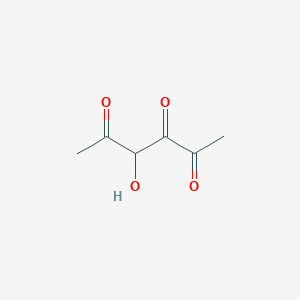![molecular formula C16H19NO6 B13170539 1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13170539.png)
1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid is a synthetic organic compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . This compound is characterized by a piperidine ring substituted with benzyloxycarbonyl and carboxymethyl groups, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, which is functionalized at the 4-position.
Benzyloxycarbonyl Protection: The piperidine nitrogen is protected using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions to form the benzyloxycarbonyl derivative.
Carboxymethylation: The carboxymethyl group is introduced via a carboxylation reaction using chloroacetic acid or its derivatives.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride, sodium borohydride (NaBH4).
Nucleophiles: Amines, alcohols, thiols.
Applications De Recherche Scientifique
1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and analgesic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The carboxymethyl group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid can be compared with similar compounds such as:
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: This compound lacks the carboxymethyl group, making it less versatile in certain synthetic applications.
N-Cbz-4-piperidinecarboxylic acid: Similar to the above, it is used as an intermediate in organic synthesis but has different reactivity due to the absence of the carboxymethyl group.
The uniqueness of this compound lies in its dual functional groups, which provide a broader range of reactivity and applications in synthetic chemistry.
Propriétés
Formule moléculaire |
C16H19NO6 |
|---|---|
Poids moléculaire |
321.32 g/mol |
Nom IUPAC |
4-(carboxymethyl)-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C16H19NO6/c18-14(19)9-12-6-7-17(13(8-12)15(20)21)16(22)23-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,18,19)(H,20,21) |
Clé InChI |
HYPYJCSOQSGKSU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(CC1CC(=O)O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



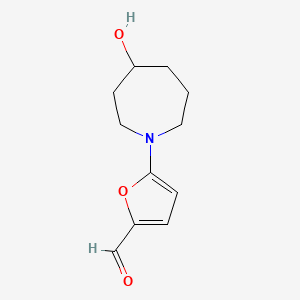

![3-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,5-thiadiazole](/img/structure/B13170492.png)
![(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid](/img/structure/B13170497.png)

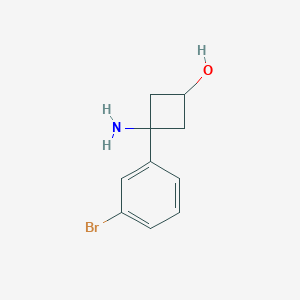
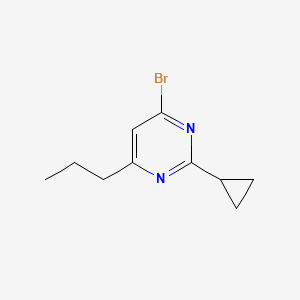
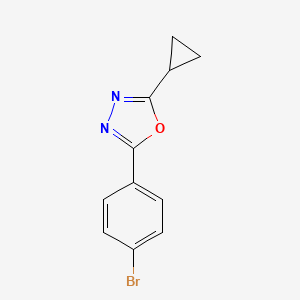
![[2-(Trifluoromethyl)cyclopropyl]methyl methanesulfonate](/img/structure/B13170518.png)
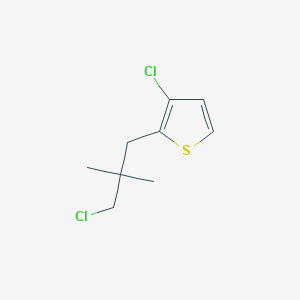
![Methyl 3-methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carboxylate](/img/structure/B13170526.png)
![N-benzyl-4-[(1S)-1-hydroxyethyl]benzenesulfonamide](/img/structure/B13170534.png)
